molecular formula C21H23N3O4S2 B2750690 N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-77-0

N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2750690
CAS No.: 864922-77-0
M. Wt: 445.55
InChI Key: SHLLXCOORZDERA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule designed for chemical and pharmaceutical research. This compound features a 1,2,4-thiadiazole ring, a heterocycle known for its diverse biological activities, linked via a thioether bridge to an acetamide group bearing a 3,4-dimethoxyphenethyl chain. The 1,2,4-thiadiazole scaffold is recognized in scientific literature as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antitubercular, and anti-inflammatory activities . The specific inclusion of multiple methoxyphenyl groups may influence the compound's lipophilicity and potential interaction with biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this compound in exploratory studies aimed at investigating the structure-activity relationships of heterocyclic compounds, developing novel bioactive molecules, or probing specific biochemical mechanisms.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-26-16-7-5-15(6-8-16)20-23-21(30-24-20)29-13-19(25)22-11-10-14-4-9-17(27-2)18(12-14)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLXCOORZDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, including cytotoxicity against cancer cell lines, structure-activity relationships (SAR), and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C21H29N3O4S
  • Molecular Weight : 397.55 g/mol
  • CAS Number : 61413-44-3

Table 1: Basic Properties

PropertyValue
Molecular Weight397.55 g/mol
LogP4.256
pKa10.04

Anticancer Activity

The compound has shown promising anticancer properties in various studies, particularly due to the presence of the thiadiazole moiety, which is known for its cytotoxic effects.

  • Cytotoxicity Studies : A review indicated that derivatives of 1,3,4-thiadiazoles exhibit significant suppressive activity against several human cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 4.27 µg/mL to 22.19 µM against various cancers including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .
  • Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences biological activity. Compounds with electron-donating groups such as methoxy have been shown to enhance cytotoxicity .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.
  • Modulation of signaling pathways related to cancer growth.

Other Biological Activities

In addition to anticancer properties, compounds featuring the thiadiazole structure have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Potential in reducing inflammation markers in vitro.

Study 1: Anticancer Efficacy

A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most active compound showed an IC50 value of 1.7 µM against pancreatic cancer cells .

Study 2: Comparative Analysis

In a comparative study on various thiadiazole derivatives, a compound with a similar structure to this compound was found to have an IC50 value of 9 µM against breast cancer cells (MDA-MB-231), indicating significant potential for therapeutic applications .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Compound A: N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () Key Difference: Replaces the 1,2,4-thiadiazole core with a tetrazole ring.
  • Compound B: 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide () Key Difference: Retains the thiadiazole core but substitutes 4-methoxyphenyl with 3,4-dichlorophenyl and replaces thioacetamide with cyanoacetamide.

Substituent Variations

  • Compound C : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide ()

    • Key Difference : Substitutes 3,4-dimethoxyphenethyl with a chloro-trifluoromethylphenyl group.
    • Implications : The electron-withdrawing CF₃ group may reduce electron density on the aromatic ring, affecting interactions with hydrophobic enzyme pockets .
  • Compound D: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () Key Difference: Incorporates a triazole ring adjacent to the thiadiazole and replaces acetamide with a carboxylate salt. Implications: The ionic carboxylate group improves aqueous solubility but may limit blood-brain barrier penetration .

Anticancer Activity

  • Target Compound: Limited data available. Structural analogs like Compound E (2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide, ) show IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells. The thiadiazole-thioacetamide scaffold in the target compound may exhibit comparable or superior activity due to enhanced sulfur-mediated enzyme inhibition .

Enzyme Interaction

  • Compound F : Sodium 2-((4-phenyl-5-...-thiadiazole-2-yl)thio)acetate () demonstrates higher intermolecular interaction energy with enzymes than reference drugs. The target compound’s 3,4-dimethoxyphenethyl group may similarly enhance hydrophobic enclosure effects, as modeled in Glide XP docking studies (), improving binding affinity .

Anti-Exudative Activity

  • Compound G: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () shows anti-exudative efficacy at 10 mg/kg, comparable to diclofenac. The target compound’s methoxy groups could modulate COX-2 inhibition, though this requires experimental validation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound B () Compound C ()
Molecular Weight ~477 g/mol (estimated) 312.7 g/mol 516.3 g/mol
Lipophilicity (LogP) Moderate (methoxy groups) High (Cl substituents) Very high (CF₃ group)
Solubility Low (thioacetamide, aromatic rings) Very low (cyano group) Moderate (sulfanyl linkages)
Metabolic Stability Likely stable (dimethoxy groups resist oxidation) Unstable (cyano hydrolysis risk) Stable (CF₃ reduces metabolism)

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The compound is synthesized via multi-step pathways involving:

  • Cyclization reactions to form the 1,2,4-thiadiazole core.
  • Nucleophilic substitution for thioether bond formation between the thiadiazole and acetamide moieties.
  • Condensation reactions to link the 3,4-dimethoxyphenethyl group. Key reagents include potassium carbonate (K₂CO₃) as a base, dimethylformamide (DMF) as a solvent, and chloroacetylation intermediates .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and linkage integrity.
  • IR spectroscopy to identify functional groups (e.g., C=O in acetamide, C-S in thioether).
  • Chromatographic methods (HPLC, TLC) to verify purity and monitor reaction progress .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial activity : Structural analogs with 3,4-dimethoxyphenyl groups show efficacy against Gram-positive bacteria and fungi due to membrane disruption .
  • Enzyme inhibition : The thiadiazole-thioacetamide scaffold may target cysteine proteases or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Temperature control : Reflux conditions (70–90°C) improve cyclization efficiency.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thioether bond formation.
  • Real-time monitoring : TLC or HPLC tracks intermediate formation to minimize side products .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Structural Modification Impact on Activity Evidence
Varying methoxy group positions (3,4- vs. 2,4-)Alters lipophilicity and target binding
Replacing thiadiazole with triazoleReduces antimicrobial activity but improves solubility
Adding electron-withdrawing groups (e.g., Cl)Enhances enzyme inhibition

Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times).
  • Purity validation : Use HPLC-MS to confirm compound integrity.
  • Mechanistic studies : Employ molecular docking to identify off-target interactions .

Q. What computational strategies predict the compound’s target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Pharmacophore mapping : Identifies critical hydrogen-bonding and hydrophobic features .

Q. How does chemical stability under varying pH and temperature conditions affect reactivity?

  • pH stability : The compound degrades in acidic conditions (pH < 3) due to thioether bond hydrolysis.
  • Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage.
  • Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

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